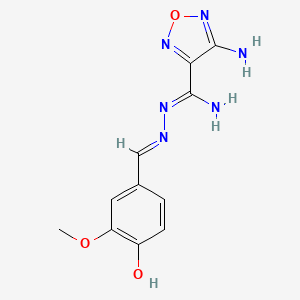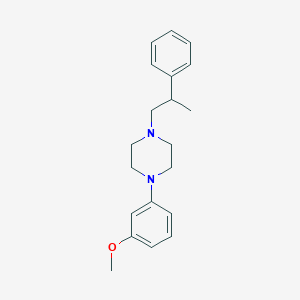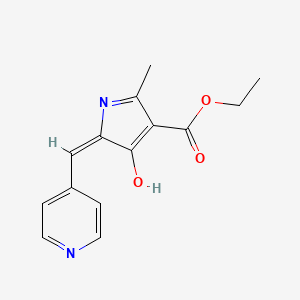![molecular formula C22H37N3O2 B6042230 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6042230.png)
2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been widely studied for its potential therapeutic applications. MPPE is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用機序
The exact mechanism of action of 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual mechanism of action may contribute to the compound's anxiolytic and antidepressant effects, as well as its potential for use in the treatment of opioid addiction.
Biochemical and Physiological Effects:
2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. Additionally, 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to decrease stress-induced corticosterone release and increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its antidepressant effects.
実験室実験の利点と制限
One advantage of 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol for lab experiments is its well-characterized synthesis method and known chemical properties. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol is its relatively low potency compared to other compounds with similar mechanisms of action.
将来の方向性
There are several potential future directions for research on 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol, including:
1. Further exploration of its anxiolytic and antidepressant effects in animal models and human clinical trials.
2. Investigation of its potential for use in the treatment of opioid addiction, both alone and in combination with other medications.
3. Development of more potent derivatives of 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol with improved therapeutic properties.
4. Exploration of its potential for use in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease.
5. Investigation of its potential for use as a tool compound in neuroscience research, particularly in the study of opioid receptor function.
合成法
The synthesis of 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 3-methoxybenzyl chloride with 1-propylpiperidine, followed by the addition of piperazine and ethanol. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in a variety of areas, including neurology, psychiatry, and addiction medicine. In particular, 2-[1-(3-methoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol has been shown to have anxiolytic and antidepressant effects, as well as potential applications in the treatment of opioid addiction.
特性
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]-4-(1-propylpiperidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O2/c1-3-10-23-11-7-20(8-12-23)25-14-13-24(21(18-25)9-15-26)17-19-5-4-6-22(16-19)27-2/h4-6,16,20-21,26H,3,7-15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZKVQWLRLATRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(C(C2)CCO)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethylphenyl)-2-({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B6042163.png)
![3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6042166.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B6042177.png)
![2-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6042190.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6042194.png)
![2-chloro-4-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6042202.png)
![3-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanol](/img/structure/B6042208.png)

![(4-phenoxyphenyl){1-[(2-pyrimidinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6042219.png)
![2-methyl-5-(4-nitrophenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6042226.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B6042240.png)